2-Phenyl Substitution Enables Sub-Nanomolar ATR Inhibition Unachievable with Alternative 2-Position Modifications
In a systematic SAR study of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors, the 2-phenyl substituted analog (compound 5g) demonstrated an IC₅₀ value of 0.007 μM (7 nM) against ATR kinase [1]. This potency represents a 14.3-fold improvement over the 2-furyl analog (IC₅₀ = 0.100 μM) and a 3.8-fold improvement over the 2-pyridinyl analog (IC₅₀ = 0.027 μM), highlighting the critical role of the phenyl ring in achieving sub-10 nM inhibitory activity [1]. The 2-phenyl compound also significantly reduced phosphorylation of ATR and its downstream signaling protein Chk1 at Ser345 in HT29 cells, with a measurable decrease in p-Chk1 levels observed at concentrations as low as 0.01 μM [2].
| Evidence Dimension | ATR kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.007 μM (7 nM) |
| Comparator Or Baseline | 2-Furyl analog: 0.100 μM (100 nM); 2-Pyridinyl analog: 0.027 μM (27 nM) |
| Quantified Difference | 14.3-fold more potent than 2-furyl analog; 3.8-fold more potent than 2-pyridinyl analog |
| Conditions | ATR kinase enzymatic assay; compounds evaluated under identical assay conditions |
Why This Matters
Procurement of the 2-phenyl scaffold provides a validated starting point for achieving sub-10 nM ATR inhibition, a potency threshold that alternative 2-position substituents fail to reach without extensive re-optimization.
- [1] Chen P, Bin H, Jiao Y, et al. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. 2022;63:128651. Table 1: SAR of R² substitution. View Source
- [2] BindingDB Assay Summary. Inhibition of ATR in human HT29 cells assessed as decrease in Chk1 phosphorylation at Ser345. BDBM Entry. 2007. View Source
